molecular formula C10H13NO B2688885 2-Ethyl-6-methylbenzamide CAS No. 1189379-42-7

2-Ethyl-6-methylbenzamide

Cat. No. B2688885
CAS RN: 1189379-42-7
M. Wt: 163.22
InChI Key: QCSFLEAMEXAHIX-UHFFFAOYSA-N
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Description

“2-Ethyl-6-methylbenzamide” is a chemical compound . The molecular formula of this compound is C10H13NO . It is used in various applications, including as a laboratory chemical and in the synthesis of other substances .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Ethyl-6-methylbenzamide”, benzamide compounds are generally synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

  • Insect Repellency and Toxicology : 2-Ethyl-6-methylbenzamide, commonly known as DEET, is a widely used insect repellent. Research shows that it is effective against a range of insects and has been studied for its behavioral and toxicological effects on certain insect species like Rhodnius prolixus, a vector of Chagas disease. Its repellent properties and potential toxicological impacts have been a subject of study in entomology and public health (Alzogaray, 2015).

  • Medical Imaging : Some derivatives of 2-Ethyl-6-methylbenzamide, such as S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide (IBZM), have been explored for their potential in medical imaging, particularly in nuclear medicine. These compounds show a high affinity for the central nervous system's D2 dopamine receptor, making them potentially useful in imaging and studying these receptors (Yang et al., 2008).

  • Pharmaceuticals and Drug Development : Research into 2-Ethyl-6-methylbenzamide and its derivatives has extended into the pharmaceutical domain. For example, studies have investigated the cardiovascular properties of specific benzamide derivatives, analyzing their potential as anti-ulcer drugs (Hirohashi et al., 1993). Furthermore, the effects of benzamide derivatives on the induction of toxicity and transformation in cellular models have been explored, which is relevant to understanding the chemical's influence on cellular processes (Lubet et al., 1984).

  • Environmental Applications : Derivatives of 2-Ethyl-6-methylbenzamide have been used in environmental science, particularly in the removal of heavy metals from aqueous solutions. For instance, N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide has been used as an adsorbent for the removal of Ni(II) from water, demonstrating the compound's utility in environmental remediation (Rahman & Nasir, 2019).

Mechanism of Action

The mechanism of action of “2-Ethyl-6-methylbenzamide” is not explicitly mentioned in the search results. In general, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect .

properties

IUPAC Name

2-ethyl-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFLEAMEXAHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylbenzamide

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